![molecular formula C22H24N4O2S B5024788 N-(2-pyridinylmethyl)-4-{[1-(1,3-thiazol-2-ylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5024788.png)
N-(2-pyridinylmethyl)-4-{[1-(1,3-thiazol-2-ylmethyl)-4-piperidinyl]oxy}benzamide
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Description
The compound “N-(2-pyridinylmethyl)-4-{[1-(1,3-thiazol-2-ylmethyl)-4-piperidinyl]oxy}benzamide” is a complex organic molecule that contains several functional groups including a pyridine ring, a thiazole ring, a piperidine ring, and an amide group. The presence of these functional groups suggests that this compound may have interesting chemical properties and could potentially be used in a variety of applications, such as pharmaceuticals or materials science .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring structures and the amide group. The pyridine and thiazole rings are aromatic, which means they are particularly stable and may influence the reactivity of the compound. The piperidine ring is a common structural motif in many pharmaceutical compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the presence of the amide group could result in hydrogen bonding, which could affect the compound’s solubility and boiling point .Mechanism of Action
Future Directions
The potential applications and future directions for this compound would depend on its specific properties and activities. If it has interesting biological activity, it could be further developed as a pharmaceutical compound. Alternatively, if it has unique physical or chemical properties, it could find use in materials science or other areas .
properties
IUPAC Name |
N-(pyridin-2-ylmethyl)-4-[1-(1,3-thiazol-2-ylmethyl)piperidin-4-yl]oxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2S/c27-22(25-15-18-3-1-2-10-23-18)17-4-6-19(7-5-17)28-20-8-12-26(13-9-20)16-21-24-11-14-29-21/h1-7,10-11,14,20H,8-9,12-13,15-16H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USMSXFLSEJWNRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=C(C=C2)C(=O)NCC3=CC=CC=N3)CC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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